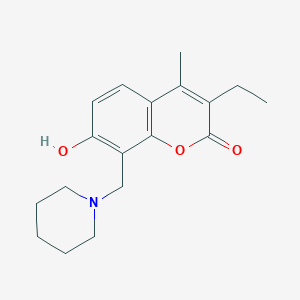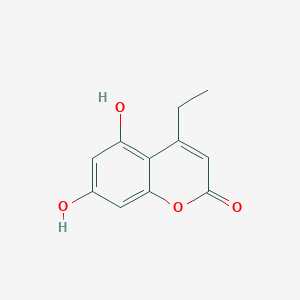
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one may exert its pharmacological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit its pharmacological effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the main limitations of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. Another area of research is the investigation of the potential use of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on the development of new fluorescent probes based on the structure of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one for the detection of other biomolecules in biological systems.
Conclusion
In conclusion, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. While there are limitations to using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments, its high potency and selectivity make it a useful tool for studying various biological processes. There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
合成方法
The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylcoumarin and piperidine-4-carboxaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. The overall yield of the synthesis method is around 50%.
科学研究应用
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-13-12(2)14-7-8-16(20)15(17(14)22-18(13)21)11-19-9-5-4-6-10-19/h7-8,20H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUFGKGEPUYZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCCC3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)